Albendazole-2-aminosulfone
CAS No.: 80983-34-2
Cat. No.: VC21351804
Molecular Formula: C10H13N3O2S
Molecular Weight: 239.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 80983-34-2 |
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Molecular Formula | C10H13N3O2S |
Molecular Weight | 239.3 g/mol |
IUPAC Name | 6-propylsulfonyl-1H-benzimidazol-2-amine |
Standard InChI | InChI=1S/C10H13N3O2S/c1-2-5-16(14,15)7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13) |
Standard InChI Key | WTPBIYSMFKUQKY-UHFFFAOYSA-N |
SMILES | CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)N |
Canonical SMILES | CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)N |
Appearance | Solid Powder |
Parameter | Identifier |
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Common Name | Albendazole-2-aminosulfone |
Systematic/IUPAC Name | 5-(Propylsulfonyl)-1H-benzimidazol-2-amine |
Alternative Names | (2-Amino-5-propylsulfonyl)benzimidazole; 2-Amino-5-propylsulphonylbenzimidazole |
CAS Number | 80983-34-2 |
Molecular Formula | C₁₀H₁₃N₃O₂S |
HMDB ID | HMDB0247482 |
InChI | InChI=1S/C10H13N3O2S/c1-2-5-16(14,15)7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13) |
InChI Key | WTPBIYSMFKUQKY-UHFFFAOYSA-N |
Canonical SMILES | CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)N |
The compound is registered in multiple chemical databases, facilitating its identification and characterization in research contexts . These identifiers ensure precise communication about the compound across scientific disciplines and regulatory frameworks.
Chemical Structure and Properties
Albendazole-2-aminosulfone features a characteristic benzimidazole core structure with specific functional groups that determine its chemical behavior and biological activity. The molecular structure includes a propylsulfonyl group attached to the benzene portion of the benzimidazole ring, while an amino group is positioned at the 2-position of the imidazole portion .
Structural Characteristics
The compound's structure can be described as follows:
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A benzimidazole core (benzene fused to imidazole)
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A propylsulfonyl group (CH₃CH₂CH₂SO₂-) attached to position 5 of the benzimidazole
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An amino group (-NH₂) at position 2 of the benzimidazole
This specific arrangement of functional groups contributes to the compound's chemical properties, including its solubility, stability, and reactivity in biological systems.
Synthesis Methods
The chemical synthesis of Albendazole-2-aminosulfone is of interest for analytical standards, research purposes, and potential pharmaceutical applications. The search results provide detailed information about synthetic routes to this compound, particularly from Patent CN101029028A .
Chemical Synthesis Route
The patented synthesis method described in the search results involves a two-stage process:
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Oxidation of albendazole to albendazole sulfone:
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Albendazole is dissolved in glacial acetic acid at elevated temperature (60-80°C)
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30% hydrogen peroxide is added in portions
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The reaction proceeds for 10-12 hours
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The reaction mixture is neutralized to pH 6.0-6.5 with sodium hydroxide solution
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The product is filtered and dried to obtain crude albendazole sulfone
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Conversion of albendazole sulfone to Albendazole-2-aminosulfone:
This synthetic route demonstrates the sequential transformation of albendazole through oxidation and subsequent modification to yield the target compound.
Reaction Conditions and Yield
The patent information provides specific details about reaction conditions that can significantly impact the yield and purity of the final product:
Parameter | First Stage (Sulfone Formation) | Second Stage (Aminosulfone Formation) |
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Temperature | 60-80°C | Reflux temperature |
Reaction Time | 10-12 hours | 48 hours |
Solvent | Glacial acetic acid | Hydrochloric acid solution (0.68 mol/L) |
Oxidizing Agent | 30% hydrogen peroxide | - |
pH Adjustment | To pH 6.0-6.5 | To pH 6.8 |
Yield | Approximately 94% crude product | Not specified |
These conditions highlight the careful control required for the successful synthesis of Albendazole-2-aminosulfone, emphasizing the importance of temperature, reaction time, and pH in achieving optimal results .
Analytical Characterization
The analytical characterization of Albendazole-2-aminosulfone is essential for its identification, quantification, and quality control in research and clinical contexts. The search results provide information about spectral data and analytical techniques applicable to this compound.
Mass Spectral Characteristics
Mass spectrometry represents a powerful technique for the characterization of Albendazole-2-aminosulfone. According to the mzCloud database, the compound has been subjected to extensive mass spectral analysis:
Analytical Parameter | Details |
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Instruments Used | Q Exactive Orbitrap |
Number of Spectral Trees | 2 |
Number of Spectra | 236 |
Tandem Spectra | MS 1, MS 2 |
Ionization Methods | ESI (Electrospray Ionization) |
Analyzers | FT (Fourier Transform) |
Data Quality | Manually curated, highest quality |
These spectral characteristics provide a fingerprint for the identification of Albendazole-2-aminosulfone in complex matrices, facilitating its detection in biological samples and pharmaceutical preparations .
Biological Activity and Applications
Understanding the biological activity of Albendazole-2-aminosulfone is crucial for evaluating its potential role in the therapeutic effects of albendazole and for assessing its safety profile as a metabolite.
Research Applications
Albendazole-2-aminosulfone has several important applications in research contexts:
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As a reference standard for analytical methods development
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As a marker for albendazole exposure in biological monitoring
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In pharmacokinetic studies of albendazole metabolism
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In food safety monitoring for veterinary drug residues
These applications highlight the compound's significance beyond its direct biological activity, emphasizing its value as a chemical marker and analytical target in diverse research fields.
Detection in Various Matrices
The detection of Albendazole-2-aminosulfone in various matrices is relevant for monitoring exposure to albendazole, assessing its metabolism, and ensuring food safety. While the search results provide limited information about specific detection studies, the compound has been identified in multiple biological matrices.
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